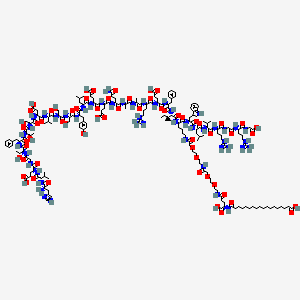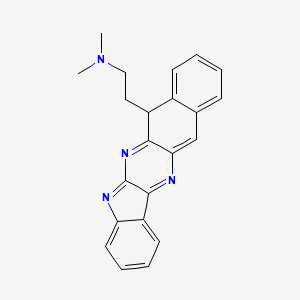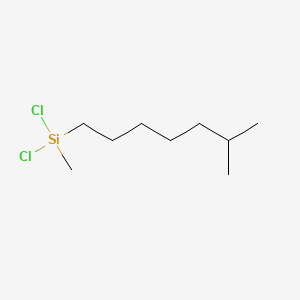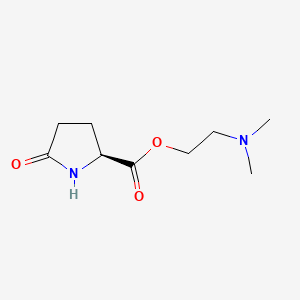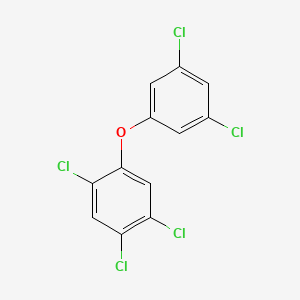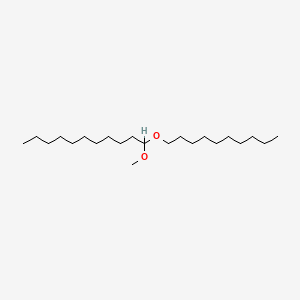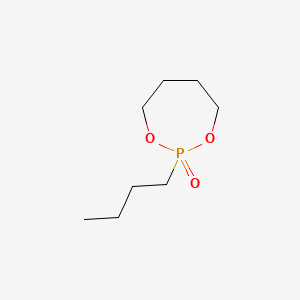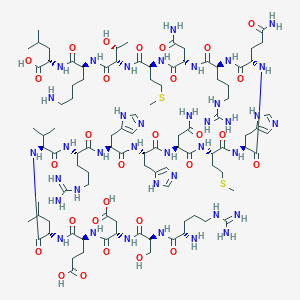![molecular formula C15H17FN2O B12661491 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 62933-31-7](/img/structure/B12661491.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and piperidin-2-one.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the indole and piperidin-2-one moieties. This can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon center on the piperidin-2-one.
Catalysts and Reagents: Common reagents used in this synthesis include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carbonyl group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the serotonin signaling pathway, which plays a crucial role in mood regulation, cognition, and other neurological functions.
Comparaison Avec Des Composés Similaires
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-fluoroindole, piperidin-2-one, and other indole derivatives share structural similarities with this compound.
Uniqueness: The presence of both the 5-fluoroindole and piperidin-2-one moieties in a single molecule makes it unique, providing a distinct set of chemical and biological properties that are not observed in its individual components or other related compounds.
Propriétés
Numéro CAS |
62933-31-7 |
|---|---|
Formule moléculaire |
C15H17FN2O |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-5-14-13(9-12)11(10-17-14)6-8-18-7-2-1-3-15(18)19/h4-5,9-10,17H,1-3,6-8H2 |
Clé InChI |
PDZUDLSGYIIFCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)CCC2=CNC3=C2C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


